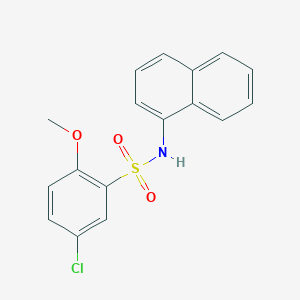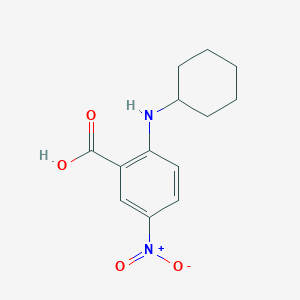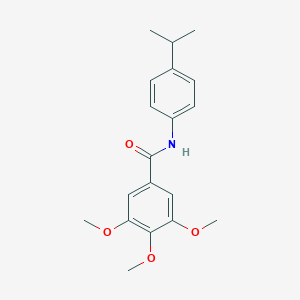![molecular formula C10H10N6S B229247 3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine](/img/structure/B229247.png)
3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. In
Mecanismo De Acción
The mechanism of action of 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects:
Studies have shown that 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase and proteasome. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is a promising compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. Further research is needed to fully understand the potential of this compound and its derivatives for the treatment of various diseases.
Métodos De Síntesis
The synthesis method for 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine involves the reaction of benzylamine with 4-nitrophenylacetic acid to form the corresponding amide. This amide is then reduced using sodium borohydride to form the benzylamine derivative. The benzylamine derivative is then reacted with thionyl chloride to form the corresponding benzylsulfanyl chloride. Finally, the benzylsulfanyl chloride is reacted with sodium azide to form the desired compound.
Aplicaciones Científicas De Investigación
3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Propiedades
Fórmula molecular |
C10H10N6S |
|---|---|
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
3-benzylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C10H10N6S/c11-15-7-12-16-9(15)13-14-10(16)17-6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
Clave InChI |
KBBWMJPXUFIIJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=CN3N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C3N2N=CN3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
